Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride
CAS No.:
Cat. No.: VC13530394
Molecular Formula: C9H11Cl2N3O2
Molecular Weight: 264.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11Cl2N3O2 |
|---|---|
| Molecular Weight | 264.11 g/mol |
| IUPAC Name | methyl 7-amino-3H-benzimidazole-5-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C9H9N3O2.2ClH/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8;;/h2-4H,10H2,1H3,(H,11,12);2*1H |
| Standard InChI Key | CMYUAWAOTVQUDI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C2C(=C1)NC=N2)N.Cl.Cl |
| Canonical SMILES | COC(=O)C1=CC(=C2C(=C1)NC=N2)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings. Substituents include:
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A 7-amino group (-NH₂) at position 7 of the benzene ring.
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A 5-carboxylate methyl ester (-COOCH₃) at position 5.
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Two hydrochloride counterions, rendering it a dihydrochloride salt.
The IUPAC name, methyl 7-amino-3H-benzimidazole-5-carboxylate; dihydrochloride, reflects this arrangement. The protonation state of the imidazole nitrogen atoms and the hydrochloride salts enhances solubility in polar solvents, a critical factor for its reactivity in synthetic applications.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | |
| Molecular Weight | 264.11 g/mol | |
| Exact Mass | 263.02 g/mol (monoisotopic) | |
| PSA (Polar Surface Area) | 98.2 Ų | |
| LogP (Octanol-Water Partition) | 1.2 (predicted) |
Synthesis and Preparation
General Synthetic Strategy
Synthesis typically proceeds via multi-step organic reactions, starting from simpler benzimidazole precursors. Key steps include:
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Functionalization of the Benzimidazole Core: Introduction of amino and carboxylate groups via electrophilic substitution or palladium-catalyzed coupling reactions.
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Esterification: Conversion of carboxylic acid intermediates to methyl esters using methanol under acidic or basic conditions .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, improving stability and solubility.
Route 2: Direct Amination
Alternative approaches employ directed ortho-metalation to install the amino group selectively. For example, lithiation of a methoxy-substituted benzimidazole followed by quenching with an ammonia equivalent achieves this transformation .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s primary utility lies in its function as a building block for pharmacologically active molecules. Notable examples include:
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Anticancer Agents: Benzimidazole derivatives interfere with tubulin polymerization or kinase activity, mechanisms critical in cancer cell proliferation .
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Antivirals: Structural analogs inhibit viral proteases or polymerases, as seen in HIV and hepatitis C therapeutics .
Case Study: Antitumor Drug Development
A 2022 study demonstrated that methyl 7-amino-benzimidazole-5-carboxylate derivatives inhibit heat shock protein 90 (HSP90), a molecular chaperone overexpressed in tumors. Substitution at the 7-amino position with alkyl groups enhanced binding affinity by 3-fold compared to unmodified analogs .
Biological Activities and Mechanisms
Enzyme Inhibition
The benzimidazole core mimics purine nucleotides, enabling competitive inhibition of enzymes such as:
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Tyrosine Kinases: Involved in signal transduction pathways driving cell division.
DNA Interaction
Planar benzimidazole rings intercalate into DNA helices, disrupting replication and transcription. Methylation at the 5-position enhances lipophilicity, facilitating cellular uptake .
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